
Dibenzyl-(2-isopropenyl-phenyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl-(2-isopropenyl-phenyl)-amine is an organic compound characterized by the presence of benzyl groups, an isopropenyl group, and an amine functional group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl-(2-isopropenyl-phenyl)-amine typically involves the reaction of benzyl chloride with 2-isopropenyl-phenylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The purification of the compound is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Dibenzyl-(2-isopropenyl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Secondary amines, primary amines.
Substitution: Various benzyl-substituted derivatives.
科学的研究の応用
Dibenzyl-(2-isopropenyl-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dibenzyl-(2-isopropenyl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
Dibenzylamine: Lacks the isopropenyl group, making it less sterically hindered and potentially less reactive.
2-Isopropenyl-phenylamine: Lacks the benzyl groups, resulting in different chemical and physical properties.
Benzylamine: Contains only one benzyl group, leading to different reactivity and applications.
Uniqueness
Dibenzyl-(2-isopropenyl-phenyl)-amine is unique due to the presence of both benzyl and isopropenyl groups, which confer distinct steric and electronic properties
特性
CAS番号 |
81051-11-8 |
|---|---|
分子式 |
C23H23N |
分子量 |
313.4 g/mol |
IUPAC名 |
N,N-dibenzyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C23H23N/c1-19(2)22-15-9-10-16-23(22)24(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,1,17-18H2,2H3 |
InChIキー |
PFRFLVMGCXHMAH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=CC=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


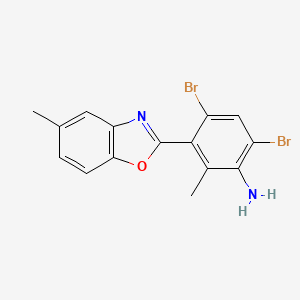
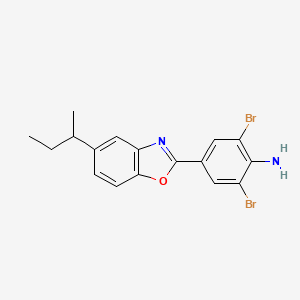
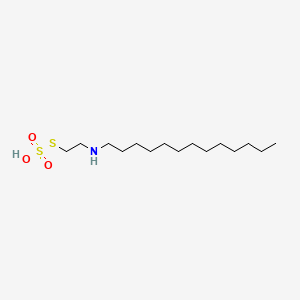

![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
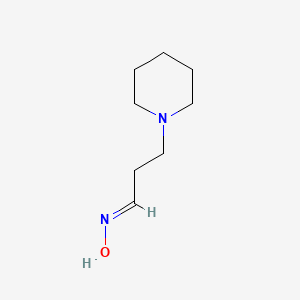
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
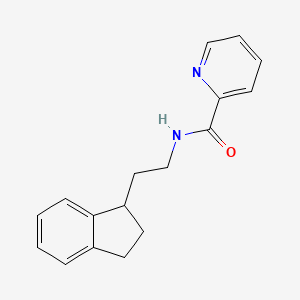
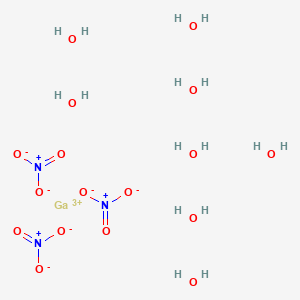
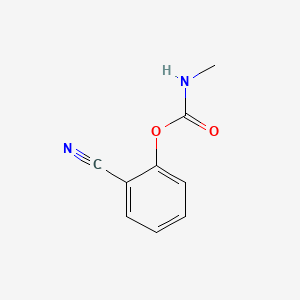
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
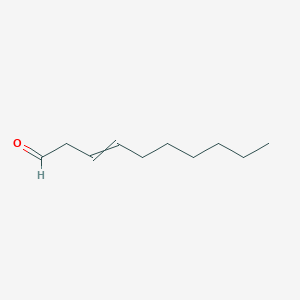
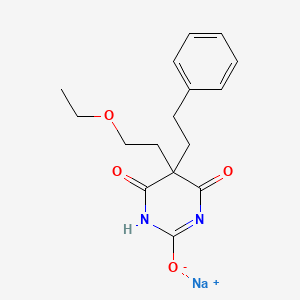
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
